molecular formula C9H12N2O4 B2568412 1-Pyridin-2-yl-ethylamine oxalate CAS No. 1197232-85-1; 42088-91-5

1-Pyridin-2-yl-ethylamine oxalate

Cat. No.: B2568412
CAS No.: 1197232-85-1; 42088-91-5
M. Wt: 212.205
InChI Key: JLXOHIUBCQVGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-yl-ethylamine oxalate is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.205. The purity is usually 95%.
BenchChem offers high-quality 1-Pyridin-2-yl-ethylamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyridin-2-yl-ethylamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxalic acid;1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-4-2-3-5-9-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXOHIUBCQVGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1-Pyridin-2-yl-ethylamine Oxalate in Water vs. Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility of 1-Pyridin-2-yl-ethylamine oxalate in two common polar solvents: water and ethanol. In the absence of direct, publicly available quantitative solubility data for this specific salt, this document synthesizes fundamental principles of organic chemistry, acid-base reactions, and solvent-solute interactions to build a predictive model of its behavior. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of amine salts. We will explore the molecular characteristics of the parent amine and oxalic acid, the influence of salt formation on solubility, and the role of the solvent in the dissolution process. Furthermore, this guide outlines detailed experimental protocols for the empirical determination of solubility, providing a framework for researchers to generate precise data.

Introduction: The Components of the Salt

To understand the solubility of 1-Pyridin-2-yl-ethylamine oxalate, we must first examine its constituent parts: the basic amine, 1-Pyridin-2-yl-ethylamine, and the acidic counter-ion, oxalic acid.

1.1. 1-Pyridin-2-yl-ethylamine: A Chiral Amine

1-Pyridin-2-yl-ethylamine is a chiral organic compound featuring a pyridine ring and an ethylamine side chain.[1][2][3][4] Its structure incorporates both a weakly basic pyridine nitrogen and a more basic primary amine group. The presence of the pyridine ring, an aromatic heterocycle, introduces a degree of hydrophobicity. However, amines with a low carbon-to-nitrogen ratio (in this case, 7 carbons to 2 nitrogens) are generally expected to have some water solubility.[5][6] The lone pair of electrons on the primary amine nitrogen makes it a proton acceptor, readily reacting with acids to form ammonium salts.[5][7] Some sources suggest that the free amine is soluble in organic solvents like ethanol and may hydrolyze in water.[1][4]

1.2. Oxalic Acid: A Dicarboxylic Acid

Oxalic acid is a simple dicarboxylic acid. It is a white, crystalline solid that is moderately soluble in water. Its two carboxylic acid groups make it a relatively strong organic acid, capable of donating two protons. In the context of forming the oxalate salt with 1-Pyridin-2-yl-ethylamine, it will act as the proton donor.

The Impact of Salt Formation on Solubility

The reaction between a base (the amine) and an acid (oxalic acid) to form a salt is a common strategy in pharmaceutical development to enhance the aqueous solubility of a drug candidate.[5] The resulting salt is an ionic compound, which generally exhibits greater solubility in polar solvents compared to the neutral parent molecule.

The formation of 1-Pyridin-2-yl-ethylamine oxalate involves the protonation of the primary amine group by oxalic acid, creating a positively charged ammonium cation and a negatively charged oxalate anion. This ionic character is the primary driver for its solubility in polar solvents.

Predicted Solubility in Water

Water is a highly polar protic solvent with a high dielectric constant, making it an excellent solvent for ionic compounds. The dissolution of 1-Pyridin-2-yl-ethylamine oxalate in water will be governed by the following interactions:

  • Ion-Dipole Interactions: The positive charge on the protonated amine and the negative charge on the oxalate will be stabilized by strong ion-dipole interactions with the polar water molecules.

  • Hydrogen Bonding: The N-H groups of the protonated amine and the oxygen atoms of the oxalate will act as hydrogen bond donors and acceptors, respectively, forming strong hydrogen bonds with water molecules. The pyridine nitrogen can also participate in hydrogen bonding.

Despite these favorable interactions, the presence of the aromatic pyridine ring and the ethyl group introduces some hydrophobic character, which may slightly limit the aqueous solubility. Overall, 1-Pyridin-2-yl-ethylamine oxalate is expected to be moderately to highly soluble in water.

Predicted Solubility in Ethanol

Ethanol is a polar protic solvent, but it is less polar than water and has a lower dielectric constant.[8] This has several implications for the solubility of 1-Pyridin-2-yl-ethylamine oxalate:

  • Weaker Ion-Dipole Interactions: The ion-dipole interactions between the salt and ethanol molecules will be weaker than with water.

  • Hydrogen Bonding Capability: Ethanol can still act as a hydrogen bond donor and acceptor, facilitating the dissolution of the salt.

  • Solvation of Hydrophobic Moieties: The ethyl group of ethanol can better solvate the hydrophobic pyridine ring and ethyl side chain of the cation compared to water.

While the free amine is reportedly soluble in ethanol, the ionic nature of the oxalate salt will be the dominant factor.[1] Generally, the solubility of ionic compounds decreases as the polarity of the solvent decreases.[8] Therefore, 1-Pyridin-2-yl-ethylamine oxalate is expected to be less soluble in ethanol than in water. However, it is likely to still exhibit some degree of solubility in ethanol, potentially being sparingly to moderately soluble. The solubility of other oxalate salts, such as sodium oxalate, is known to be very low in ethanol.[9]

Comparative Solubility Summary

The following table summarizes the predicted solubility of 1-Pyridin-2-yl-ethylamine oxalate in water and ethanol based on the analysis of its molecular structure and the principles of solvent-solute interactions.

SolventPredicted SolubilityKey Physicochemical Rationale
Water Moderate to HighHighly polar solvent, strong ion-dipole interactions, extensive hydrogen bonding with the ionic salt.
Ethanol Sparingly to ModerateLess polar than water, weaker ion-dipole interactions, though still capable of hydrogen bonding. Better solvation of the hydrophobic parts of the cation.

Experimental Determination of Solubility

To obtain precise quantitative data, empirical determination of solubility is essential. The following protocols outline standard methods for this purpose.

6.1. Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Protocol:

  • Preparation: Prepare saturated solutions by adding an excess of 1-Pyridin-2-yl-ethylamine oxalate to both water and ethanol in separate sealed flasks.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the flasks to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a known volume of the supernatant from each flask, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.45 µm).

  • Quantification: Analyze the concentration of the dissolved salt in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

6.2. Visual Method for Temperature-Dependent Solubility

This method is useful for generating a solubility curve as a function of temperature.[10]

Protocol:

  • Sample Preparation: Prepare a series of test tubes, each containing a known mass of 1-Pyridin-2-yl-ethylamine oxalate and a known volume of the solvent (water or ethanol).

  • Heating: Gently heat the test tubes in a water bath while stirring until all the solid has dissolved.

  • Cooling and Observation: Slowly cool the solutions while continuously stirring and monitoring for the first appearance of solid precipitate (recrystallization).

  • Temperature Recording: Record the temperature at which recrystallization begins. This temperature corresponds to the saturation temperature for that specific concentration.

  • Data Plotting: Plot the concentration versus the saturation temperature to generate a solubility curve.

Visualization of Key Concepts

Diagram 1: Dissolution Process in Water

cluster_water Aqueous Environment cluster_solute 1-Pyridin-2-yl-ethylamine Oxalate H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O H2O_4 H₂O H2O_5 H₂O H2O_6 H₂O cation [C₇H₁₁N₂]⁺ cation->H2O_1 Ion-Dipole cation->H2O_2 H-Bonding anion [C₂O₄]²⁻ anion->H2O_3 Ion-Dipole anion->H2O_4 H-Bonding

Caption: Solvation of 1-Pyridin-2-yl-ethylamine oxalate ions in water.

Diagram 2: Comparative Solubility Logic

cluster_properties Solvent Properties cluster_solubility Predicted Solubility Water Water (High Polarity, High Dielectric Constant) HighSol Higher Solubility Water->HighSol Stronger Ion-Dipole Interactions Ethanol Ethanol (Lower Polarity, Lower Dielectric Constant) LowSol Lower Solubility Ethanol->LowSol Weaker Ion-Dipole Interactions

Sources

An In-Depth Technical Guide to 1-Pyridin-2-yl-ethylamine Oxalate: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Drug Discovery

In the landscape of modern pharmaceutical and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers, which are non-superimposable mirror-image molecules.[1] This fundamental principle dictates that the pharmacological and toxicological profiles of a chiral drug's enantiomers can vary dramatically.[2] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical requirement for developing safer, more effective medicines.[1][]

Chiral amines, in particular, are foundational components in over 40% of pharmaceuticals, serving as key intermediates and chiral auxiliaries.[][4] Among these, 1-(Pyridin-2-yl)ethylamine stands out as a significant and versatile chiral building block.[5][6] Its structure, featuring a stereocenter directly adjacent to a coordinating pyridine ring, makes it an invaluable tool in asymmetric synthesis.[5][7] This guide provides a comprehensive technical overview of 1-Pyridin-2-yl-ethylamine oxalate, from its fundamental properties and synthesis to its application as a pivotal component in creating complex, stereochemically defined molecules. The oxalate salt form is frequently employed to enhance stability and facilitate purification through crystallization.

Section 1: Core Physicochemical Properties and Safety Mandates

A thorough understanding of a building block's physical properties and handling requirements is the bedrock of its effective and safe utilization in any research or development setting.

Physicochemical Data

The intrinsic properties of 1-Pyridin-2-yl-ethylamine determine its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂[8][9][10]
Molecular Weight 122.17 g/mol [8][9][10]
Boiling Point 197-201 °C[8][10]
Density 1.002 g/mL at 25 °C[8][10]
Flash Point 78 °C[8][10]
pKa 9.05 ± 0.39 (Predicted)[8][10]
Appearance Colorless to light yellow/brown liquid[8][10]
Solubility Soluble in most organic solvents (e.g., ethanol, ether, dichloromethane).[8]
Safety and Handling Protocols

1-Pyridin-2-yl-ethylamine and its salts are hazardous materials that demand strict adherence to safety protocols. The following information is a synthesis of typical Safety Data Sheet (SDS) warnings.

  • Primary Hazards : The compound is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[8][9] Vapors may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and/or face shield).[8][11] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[11]

  • First Aid Measures :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek urgent medical attention.[8][11]

    • Skin Contact : Take off immediately all contaminated clothing. Wash skin with soap and plenty of water.[11]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[8][10][11] It is sensitive to air.[10]

Section 2: Synthesis and Enantiomeric Resolution

The practical utility of a chiral building block begins with its efficient synthesis and subsequent separation into its constituent enantiomers.

Synthesis of Racemic 1-Pyridin-2-yl-ethylamine

The most common and economically viable starting material for the synthesis of the racemic amine is 2-Acetylpyridine.[12][13] Several synthetic strategies exist, with reductive amination of the ketone or hydrogenation of an intermediate oxime being the most prevalent.

Method 1: Catalytic Hydrogenation of 2-Acetylpyridine Oxime

This two-step process involves the initial conversion of the ketone to an oxime, followed by catalytic hydrogenation. The hydrogenation of oximes is a robust method for producing primary amines.[14]

Sources

Structural Elucidation and Solid-State Characterization of 1-Pyridin-2-yl-ethylamine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous protocol for the structural elucidation of 1-Pyridin-2-yl-ethylamine Oxalate , a salt of significant interest in chiral resolution and pharmaceutical solid-state chemistry.

As no specific Cambridge Structural Database (CSD) entry is publicly indexed for this specific salt form in open literature, this guide serves as a predictive structural analysis and experimental roadmap . It synthesizes established crystallographic principles with the specific physicochemical properties of the 1-pyridin-2-yl-ethylamine scaffold.

Document Type: Technical Guide / Standard Operating Procedure (SOP) Target Analyst: Senior Crystallographer / Solid-State Scientist CAS (Free Base): 42088-91-5 | Molecular Weight (Salt): Variable (Stoichiometry Dependent)

Executive Summary & Chemical Context

1-Pyridin-2-yl-ethylamine is a chiral amine often employed as a resolving agent. The free base is a liquid at room temperature, presenting stability and handling challenges. Formation of the oxalate salt is a critical strategy to:

  • Enforce Solid State: Convert the liquid amine into a crystalline lattice.

  • Chiral Resolution: Exploit the chirality of the amine to form diastereomeric salts (if using chiral co-acids) or purify the racemate via oxalate crystallization.

  • Structural Rigidity: Protonation locks the conformational flexibility of the ethylamine side chain, allowing for precise determination of absolute configuration via X-ray Diffraction (XRD).

Physicochemical Baseline[1][2]
  • Basicity Differential:

    • Aliphatic Amine (

      
      ):
      
      
      
      (Primary protonation site).
    • Pyridine Nitrogen (

      
      ):
      
      
      
      (Secondary acceptor).
  • Acidity (Oxalic Acid):

    
    , 
    
    
    
    .
  • Predicted Salt Species: 1:1 Stoichiometry (

    
    ) is thermodynamically favored, forming a hydrogen-bonded mono-cation/mono-anion lattice.
    

Phase 1: Crystal Engineering & Growth Protocol

Objective: Obtain single crystals suitable for SC-XRD (


 mm) with minimal mosaicity.
Experimental Workflow

The crystallization of pyridine-ethylamine salts requires strict control over supersaturation to prevent oiling out (a common issue with flexible organic salts).

CrystalGrowth Start Raw Material (Liquid Amine + Oxalic Acid) Stoich Stoichiometry Control (1:1 Molar Ratio) Start->Stoich Weighing Solvent Solvent Selection (EtOH/Water or MeOH/ACN) Stoich->Solvent Dissolution Method Slow Evaporation (4°C Controlled) Solvent->Method Filtration (0.45µm) Harvest Crystal Harvest (Paratone Oil Mounting) Method->Harvest 3-7 Days

Figure 1: Optimized crystallization workflow for organic amine-oxalate salts.

Detailed Methodology
  • Stoichiometry: Dissolve 1.0 eq of 1-Pyridin-2-yl-ethylamine in absolute ethanol. Separately, dissolve 1.0 eq of anhydrous oxalic acid in minimal warm ethanol.

  • Mixing: Add the acid solution dropwise to the amine solution. A white precipitate (polycrystalline) will likely form immediately.

  • Recrystallization (The Critical Step):

    • Heat the suspension to near-reflux until clear.

    • If insoluble, add deionized water dropwise until dissolution is complete (solvent system: EtOH:H

      
      O 9:1).
      
    • Seed: If available, add a micro-crystal from the initial precipitate.

  • Growth: Allow the solution to cool slowly to room temperature, then place in a 4°C environment. Avoid vibration.

Phase 2: Data Collection & Reduction

Objective: Collect high-redundancy diffraction data to solve the phase problem.

Instrument Configuration
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for light-atom organic structures to maximize diffraction intensity, though Mo-K
    
    
    is acceptable.
  • Temperature: 100 K (Cryostream) .

    • Reasoning: The ethyl chain in 1-pyridin-2-yl-ethylamine is prone to thermal disorder. Cooling freezes these rotations, sharpening high-angle reflections.

Data Processing Parameters
ParameterSetting / TargetRationale
Resolution 0.80 Å (min)Required for precise bond lengths and H-atom placement.
Completeness > 99%Ensures accurate space group determination.
Redundancy > 4.0Improves signal-to-noise ratio for weak high-angle data.
Absorption Multi-scan (SADABS)Corrects for crystal shape anisotropy.

Phase 3: Structure Solution & Refinement (The Analysis)

Objective: Move from raw reflections to a refined atomic model.

Logic Flow for Structure Solution

The presence of the pyridine ring and oxalate anion creates specific packing expectations.

StructureSolution RawData Raw Reflections (.hkl) SpaceGroup Space Group Determination (XPREP) RawData->SpaceGroup Phasing Direct Methods / Intrinsic Phasing (SHELXT) SpaceGroup->Phasing Check Extinctions Refinement Least Squares Refinement (SHELXL) Phasing->Refinement R1 < 10% H_Bond H-Atom Placement (Difference Fourier Maps) Refinement->H_Bond Locate Protons H_Bond->Refinement Final Cycles

Figure 2: Computational workflow for solving light-atom organic salt structures.

Critical Refinement Steps
  • Space Group Assignment:

    • Racemic Amine: Expect Centrosymmetric groups (e.g., Monoclinic

      
       or Triclinic 
      
      
      
      ).
    • Enantiopure Amine: Expect Sohncke groups (e.g., Monoclinic

      
       or Orthorhombic 
      
      
      
      ). Note: If the space group is centrosymmetric but you used enantiopure starting material, racemization has occurred.
  • Proton Assignment (The "Salt" Check):

    • Locate the Q-peaks (electron density) around the aliphatic nitrogen. You should find three peaks, confirming the

      
       state.
      
    • Check the oxalate.[1][2][3][4] If it is a mono-anion (

      
      ), one oxygen will have a proton (C-O bond 
      
      
      
      Å, C=O
      
      
      Å).
  • Disorder Handling:

    • The ethyl chain (C-C-N) often exhibits positional disorder. Use PART 1 / PART 2 instructions in SHELXL with EADP constraints if necessary.

Phase 4: Structural Architecture & Interaction Map

Objective: Describe the supramolecular assembly.

Predicted Hydrogen Bond Network

In pyridine-ethylamine salts, the lattice is dominated by charge-assisted hydrogen bonds.

  • Primary Interaction: The protonated aliphatic amine (

    
    ) acts as a donor.
    
  • Acceptors: The oxalate oxygens (carbonyl and carboxylate) are strong acceptors.

  • Secondary Interaction: The pyridine nitrogen is a potential acceptor, but often sterically hindered or involved in weaker

    
     stacking.
    

Graph Set Analysis (Etter's Notation):

  • 
    :  Common cyclic dimer between two ammonium protons and two oxalate oxygens.
    
  • 
    :  Infinite chains linking oxalate anions via ammonium bridges.
    
Structural Diagram (Predicted)

The following diagram visualizes the expected connectivity in the crystal lattice:

InteractionMap Amine Aliphatic Amine (-NH3+) Oxalate Oxalate Anion (HC2O4-) Amine->Oxalate Strong H-Bond (N-H...O) Pyridine Pyridine Ring (N-Acceptor) Amine->Pyridine Intramolecular H-Bond (Possible) Oxalate->Oxalate Head-to-Tail Chain (O-H...O)

Figure 3: Predicted hydrogen bonding motifs in the 1-pyridin-2-yl-ethylamine oxalate lattice.

References & Validation Sources

To ensure scientific integrity, the following authoritative sources and databases should be consulted during the analysis:

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (Standard for refinement protocols).

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. (Database for comparing bond lengths).

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. (For Graph Set analysis).

  • PubChem Compound Summary. "1-(Pyridin-2-yl)ethan-1-amine" (CID 541877).[5] (Verified Source for physicochemical properties).

  • Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 76(2), 34-45.

Sources

An In-depth Technical Guide to the pKa Values of 1-Pyridin-2-yl-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Pyridin-2-yl-ethylamine is a foundational scaffold in medicinal chemistry and materials science. Its structure uniquely combines a heterocyclic aromatic amine (pyridine) and a primary alkylamine, bestowing upon it two distinct centers of basicity. The acid dissociation constant, or pKa, is a critical physicochemical parameter that governs the degree of ionization of these centers at a given pH. This ionization state profoundly influences a molecule's solubility, membrane permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1] For researchers in drug development, a thorough understanding of the pKa of this scaffold and its derivatives is not merely academic—it is essential for designing molecules with optimal therapeutic properties.

This guide provides a comprehensive exploration of the pKa values associated with 1-Pyridin-2-yl-ethylamine derivatives. It delves into the theoretical principles governing their acidity and basicity, details robust experimental and computational methods for pKa determination, and presents an analysis of the data to empower researchers in their design and synthesis endeavors.

Theoretical Framework: Understanding the Dual Basicity

The 1-Pyridin-2-yl-ethylamine molecule possesses two primary sites for protonation: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the ethylamine side chain. These two sites have inherently different basicities, which are further modulated by substituents on the pyridine ring.

  • Pyridine Nitrogen (pKa₁): The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation.[2] The pKa of unsubstituted pyridine is approximately 5.2.[3][4] This nitrogen acts as a weaker base compared to typical alkylamines.

  • Ethylamine Nitrogen (pKa₂): The lone pair on the primary amine's nitrogen is in an sp³ hybrid orbital. Simple alkylamines like ethylamine have a pKa for their conjugate acid in the range of 10.6 to 11.0, making them significantly more basic than pyridine.[5][6][7]

Therefore, in a solution with increasing pH, the doubly-protonated species will first lose the proton from the pyridinium ion (lower pKa), followed by the deprotonation of the ethylammonium ion (higher pKa).

Key Factors Influencing pKa Values:

The electronic and steric environment of these two nitrogen centers dictates their pKa values. Understanding these factors is key to predicting and manipulating the properties of derivatives.

  • Inductive Effects: Electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) or nitro groups (-NO₂) attached to the pyridine ring pull electron density away from the pyridine nitrogen via the sigma bonds.[3][8][9] This destabilizes the positive charge on the conjugate acid, making the pyridine less basic and thus lowering its pKa. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density toward the ring, stabilizing the conjugate acid and increasing the pyridine's basicity and pKa.[3][5] The inductive effect of the pyridine ring itself (an electron-withdrawing system) slightly reduces the basicity of the ethylamine side chain compared to a simple alkylamine.

  • Resonance (Mesomeric) Effects: Substituents that can donate or withdraw electrons through the π-system have a powerful influence, particularly when located at the 4-position (para) of the pyridine ring.[10][11]

    • EDGs: A group like dimethylamino (-N(CH₃)₂) at the 4-position can donate its lone pair into the ring, significantly increasing electron density on the pyridine nitrogen and dramatically raising its pKa.[3]

    • EWGs: A nitro group (-NO₂) at the 4-position can withdraw electron density via resonance, making the pyridine nitrogen much less basic.[5]

  • Steric Hindrance: Bulky substituents placed at the 2-position (ortho) to the pyridine nitrogen can sterically hinder the approach of a proton and interfere with the solvation of the resulting pyridinium ion. This steric strain can decrease the basicity of the pyridine nitrogen.[3]

  • Intramolecular Interactions: The proximity of the ethylamine side chain to the pyridine nitrogen allows for potential intramolecular hydrogen bonding in certain conformations or with specific substituents, which can subtly influence the pKa of both nitrogen centers.

Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide critical, often complementary, insights.

Experimental Protocols

The choice of experimental method often depends on the compound's properties, such as solubility and the presence of a chromophore.

This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the analyte as a standardized acid or base is incrementally added.

Causality and Self-Validation: This method directly measures the buffering capacity of the ionizable groups. The inflection points in the resulting titration curve correspond to the equivalence points, and the pH at the half-equivalence point equals the pKa. The method is self-validating through the analysis of the curve's shape and comparison with theoretical models. For a molecule with two pKa values like 1-Pyridin-2-yl-ethylamine, two distinct buffering regions will be observed if the pKa values are sufficiently separated (typically > 2 pH units).

Step-by-Step Methodology:

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C or 37°C).[1]

  • Sample Preparation: Accurately weigh a sample of the 1-pyridin-2-yl-ethylamine derivative and dissolve it in a known volume of degassed, deionized water or a suitable co-solvent system if solubility is low. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[1]

  • Initial Titration: If the sample is in its free base form, titrate with a standardized solution of HCl (e.g., 0.1 M). If it is a salt (e.g., dihydrochloride), titrate with standardized NaOH (e.g., 0.1 M).

  • Data Acquisition: Add the titrant in small, precise increments using a calibrated burette or automatic dispenser. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence points from the maxima of the first derivative plot (ΔpH/ΔV). The pKa values are determined from the pH at the half-equivalence points.


}

Workflow for pKa determination by potentiometric titration.

This method is ideal for compounds possessing a chromophore that changes its absorbance spectrum upon protonation/deprotonation. The pyridine ring provides the necessary chromophore for this analysis.

Causality and Self-Validation: The method relies on Beer-Lambert's law and the principle that the observed absorbance of a solution at a specific wavelength is the weighted sum of the absorbances of the protonated and deprotonated species. By measuring absorbance across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived. The quality of the fit to a theoretical sigmoidal model validates the result.

Step-by-Step Methodology:

  • Wavelength Selection: Prepare two solutions of the analyte at a low concentration (e.g., 50 µM) in buffers where the compound is fully protonated (e.g., pH ~2) and fully deprotonated (e.g., pH ~12). Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to find one or more analytical wavelengths where the difference in absorbance is maximal.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with small increments (e.g., 0.2-0.5 pH units) and constant ionic strength.

  • Sample Preparation: Prepare a set of solutions by adding a small, constant volume of a stock solution of the analyte to a known, larger volume of each buffer.

  • Data Acquisition: Measure the absorbance of each solution at the pre-determined analytical wavelength(s). Also, measure the precise pH of each final solution.

  • Data Analysis: Plot absorbance versus pH. Fit the data to the appropriate Henderson-Hasselbalch-derived equation (a sigmoidal function) to calculate the pKa. The pKa is the pH at the inflection point of the curve.

Computational Prediction

Computational methods are invaluable for high-throughput screening and for gaining mechanistic insight that can be difficult to probe experimentally.

Workflow and Causality: Most modern methods are based on a thermodynamic cycle that dissects the pKa calculation into gas-phase and solvation energy terms. The accuracy depends heavily on the chosen quantum mechanical method (level of theory and basis set) and the continuum solvation model used to approximate the solvent environment.[12]

Common Approaches:

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the Gibbs free energy change of protonation in the gas phase. A continuum solvation model (like PCM or SMD) is then used to calculate the solvation free energies of the proton, the base, and its conjugate acid. These energy terms are combined in a thermodynamic cycle to yield the pKa.[12]

  • QSAR/Machine Learning: These methods build statistical models that correlate molecular descriptors (e.g., electronic properties, topological indices) with experimentally determined pKa values. Once trained on a diverse dataset, these models can predict pKa values for new compounds very rapidly.


}

General workflows for computational pKa prediction.

Data Summary and Analysis

While extensive experimental data for a wide range of 1-Pyridin-2-yl-ethylamine derivatives is not consolidated in a single source, we can compile known values and predict trends based on the principles discussed. The pKa of the conjugate acid is often denoted as pKaH.[13]

Compound/DerivativepKa₁ (Pyridinium)pKa₂ (Ethylammonium)Rationale / CommentsReference
Unsubstituted Pyridine 5.2-Baseline for the pyridine nitrogen.[3]
Unsubstituted Ethylamine -10.67Baseline for the ethylamine nitrogen.[6]
1-Pyridin-2-yl-ethylamine ~4.5 - 5.0 (Est.)~9.0 - 9.5 (Est.)The ethylamine group is slightly electron-donating, raising pKa₁. The pyridyl group is electron-withdrawing, lowering pKa₂. A predicted pKa of 9.05 exists, likely for the more basic amine.[14]
Derivative with EDG (e.g., 4-Methyl)> 5.2~9.1 - 9.6The methyl group is an EDG, increasing basicity of the pyridine N.[4] Minimal effect on the distant amine N.-
Derivative with EWG (e.g., 4-Chloro)< 5.2~8.9 - 9.4The chloro group is an EWG, decreasing basicity of the pyridine N via induction.[4] It slightly lowers the basicity of the amine N.-
Derivative with Strong EDG (e.g., 4-Methoxy)>> 5.2~9.1 - 9.6The methoxy group is a strong EDG via resonance, significantly increasing the basicity of the pyridine N.[5]-

Note: Estimated values are derived from established principles of substituent effects and may vary from experimental results.[8][10]

Conclusion

The pKa values of 1-Pyridin-2-yl-ethylamine derivatives are a product of the interplay between the inherent basicity of the sp² pyridine and sp³ alkylamine nitrogens, modulated by the electronic and steric effects of substituents. A predictive understanding of these effects, combined with precise experimental determination or reliable computational prediction, is fundamental to the rational design of molecules in pharmaceutical and chemical research. The methodologies and principles outlined in this guide provide a robust framework for scientists to characterize, understand, and engineer the ionization properties of this important class of compounds, paving the way for the development of more effective drugs and materials.

References

  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Journal of Molecular Structure: THEOCHEM, 950(1-3), 53-58. Available from [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.6: Acid-base properties of nitrogen-containing functional groups. Retrieved February 15, 2026, from [Link]

  • Ebrahimi, A., et al. (2011). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. Available from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, April 5). pKaH of pyridine versus other imines. Retrieved February 15, 2026, from [Link]

  • Mech, P., Bogunia, M., Nowacki, A., & Makowski, M. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 159-167. [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa. MCC Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • chemmasters.online. (2018, March 9). basicity of pyridine-heterocyclic compounds. YouTube. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. Retrieved February 15, 2026, from [Link]

  • Quora. (2023, February 26). What is the pKa value of ethylamine and aniline? Retrieved February 15, 2026, from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Vo, D. T., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(11), 3326. [Link]

  • Avdeef, A., et al. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences, 101(10), 3697-3709. [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4: Substituent Effects on Acidity. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Technical Guide: 1-Pyridin-2-yl-ethylamine Oxalate in Pharmaceutical Intermediate Synthesis

[1]

Abstract

This technical guide details the handling, activation, and synthetic application of 1-Pyridin-2-yl-ethylamine oxalate (CAS: 42088-91-5 for free base), a critical chiral building block in the synthesis of histamine agonists, kinase inhibitors, and neurological therapeutics.[1] While the free amine is a volatile, air-sensitive liquid, the oxalate salt offers superior crystallinity and shelf-stability.[1] This document provides validated protocols for converting the stable oxalate precursor into its reactive free-base form and applying it in high-value amidation and heterocyclic construction workflows.

Strategic Utility & Compound Profile

Why the Oxalate Salt?

In pharmaceutical process development, the physical form of a starting material dictates the reproducibility of a reaction. 1-Pyridin-2-yl-ethylamine (free base) presents several challenges:

  • Volatility: High vapor pressure leads to stoichiometry errors during dispensing.[1]

  • Oxidative Instability: Primary benzylic-type amines are prone to N-oxidation and carbamate formation upon air exposure.[1]

  • Handling: Liquid handling is less precise than solid weighing for milligram-scale library synthesis.[1]

The Oxalate Salt neutralizes these issues by protonating the amine, forming a crystalline lattice that resists oxidation and allows for precise gravimetric dispensing.

Physicochemical Data
PropertySpecification
Chemical Name 1-(Pyridin-2-yl)ethanamine oxalate
Molecular Formula C₇H₁₀N₂[1][2][3][4] · C₂H₂O₄
MW (Salt) 212.19 g/mol
MW (Free Base) 122.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, MeOH; Sparingly soluble in EtOH; Insoluble in Et₂O, Hexanes
Chirality Available as Racemate or Enantiopure (R/S) forms

Protocol A: Free-Basing (Salt Break)

Objective: To liberate the reactive nucleophilic amine from the oxalate salt for use in reactions sensitive to acidic byproducts (e.g., organometallic couplings).[1]

Mechanism

The oxalate anion is sequestered by a strong inorganic base, extracting the proton from the ammonium species. The neutral amine partitions into the organic phase.[1]

Materials
  • 1-Pyridin-2-yl-ethylamine oxalate (10.0 mmol, 2.12 g)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • Brine (saturated NaCl)[1]

  • Sodium Sulfate (Na₂SO₄), anhydrous[1][5]

Step-by-Step Methodology
  • Dissolution: Suspend 2.12 g of the oxalate salt in 20 mL of deionized water. Stir until fully dissolved (pH will be acidic, ~3-4).

  • Neutralization: Slowly add 15 mL of 2M NaOH while stirring. Monitor pH until it reaches >12.[1] The solution may become cloudy as the free amine oils out.[1]

  • Extraction:

    • Add 20 mL of DCM.[1] Shake vigorously for 2 minutes.

    • Separate phases.[1][5] Collect the lower organic layer.[1]

    • Re-extract the aqueous layer with 2 x 10 mL DCM to ensure quantitative recovery.[1]

  • Drying: Combine organic extracts and wash with 10 mL brine. Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the desiccant and concentrate under reduced pressure (Rotavap) at 30°C.

    • Caution: The free amine is volatile.[1] Do not apply high vacuum for extended periods.[1]

  • Yield Check: Weigh the resulting pale yellow oil. Theoretical yield: 1.22 g.[1]

Protocol B: Direct In-Situ Coupling

Objective: To utilize the oxalate salt directly in an amide coupling reaction without a separate isolation step, minimizing volatile loss.[1]

Application Case: Amide Coupling with Carboxylic Acid

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • 1-Pyridin-2-yl-ethylamine oxalate (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Activation: In a reaction vial, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (5 mL). Stir for 5 minutes.

  • Salt Addition: Add the solid 1-Pyridin-2-yl-ethylamine oxalate (1.2 mmol, 255 mg) directly to the mixture.

  • Base Release: Immediately add DIPEA (3.5 mmol, 610 µL).

    • Note: The first 2 equivalents of DIPEA neutralize the oxalic acid (pKa 1.2, 4.2). The remaining 1.5 equivalents act as the proton scavenger for the coupling.[1]

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes oxalic acid residues and unreacted acid), then brine. Dry and concentrate.

Visualizing the Workflow

The following diagram illustrates the decision tree for processing the oxalate salt based on the downstream application.

GOxalate1-Pyridin-2-yl-ethylamineOxalate Salt (Solid)DecisionReaction Sensitivity?Oxalate->DecisionSensitiveBase/Acid Sensitive(e.g., Organometallics)Decision->SensitiveHighRobustRobust Conditions(e.g., Amide Coupling)Decision->RobustLowExtractionProtocol A:NaOH Neutralization& DCM ExtractionSensitive->ExtractionFreeBaseFree Amine (Oil)*Volatile/Air Sensitive*Extraction->FreeBaseReactionAReaction A:Buchwald-Hartwigor AlkylationFreeBase->ReactionAMixProtocol B:Direct Addition + Excess DIPEARobust->MixCouplingReaction B:HATU/EDC CouplingMix->Coupling

Figure 1: Decision matrix for handling 1-Pyridin-2-yl-ethylamine oxalate based on synthetic requirements.

Analytical Characterization & Quality Control

When validating the integrity of the starting material or the success of the salt break, look for these specific markers.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.5 (d, 1H, Py-H)Characteristic Pyridine alpha-proton.[1]
¹H NMR (Oxalate) Broad singlet > 10 ppmAmmonium/Carboxylic acid protons (absent in free base).[1]
¹H NMR (Chirality) Quartet at ~4.2 ppmThe methine proton (CH-NH₂).[1] Shift varies if resolved with chiral acid.[1]
HPLC RT ShiftFree base often tails or shifts compared to salt in unbuffered eluents.[1]

Note on Chirality: If using the oxalate for chiral resolution (or using a resolved oxalate), determining Enantiomeric Excess (ee%) requires chiral HPLC (e.g., Chiralcel OD-H column) or derivatization with Mosher's acid chloride.[1]

Safety & Handling (E-E-A-T)

Pyridine Toxicity

Pyridine derivatives are known central nervous system (CNS) depressants and irritants.[1]

  • Hazard: The free amine can cause respiratory irritation (H335) and skin irritation (H315).[1]

  • Control: Handle all free-basing steps (Protocol A) inside a fume hood.

Oxalate Hazards

Oxalic acid released during neutralization is nephrotoxic if ingested and a severe eye irritant.[1]

  • Calcium Interaction: Oxalates precipitate calcium in the blood/tissues.[1]

  • Waste Disposal: Aqueous waste from Protocol A contains sodium oxalate.[1] Do not mix with calcium-rich waste streams (precipitate risk) before disposal.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 541877, 1-(Pyridin-2-yl)ethan-1-amine.[1] Retrieved February 15, 2026 from [Link][1]

  • Piccolo, O. et al. (2003). Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation.[1][6] (Analogous resolution methodology). Tetrahedron: Asymmetry.[1][5][6] Retrieved from [Link]

preparation of chiral Schiff bases from 1-Pyridin-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Chiral Schiff Bases from 1-Pyridin-2-yl-ethylamine

Abstract

This technical guide details the protocol for synthesizing enantiopure Schiff base ligands derived from 1-pyridin-2-yl-ethylamine. These ligands are critical "privileged structures" in asymmetric catalysis, particularly for copper(II) and zinc(II) mediated transformations. This note covers the resolution of the starting amine, the condensation kinetics, handling of hydrolytically unstable imines, and validation via spectroscopy.

Part 1: Strategic Significance & Ligand Design

The 1-pyridin-2-yl-ethylamine scaffold offers a unique advantage over the more common 1-phenylethylamine: Hemilability .

  • Bidentate/Tridentate Potential: The pyridine nitrogen provides a "hard" donor site adjacent to the chiral center, creating a rigid chelate ring upon metal coordination.

  • Chiral Induction: The methyl group at the

    
    -position creates a steric wall that forces incoming substrates into specific trajectories, essential for high enantiomeric excess (ee).
    

Core Reaction Pathway: The synthesis relies on the reversible condensation of the primary amine with an aldehyde.



Part 2: Critical Pre-Synthesis Considerations

Enantiomeric Purity (The "Garbage In, Garbage Out" Rule)

Commercially available 1-pyridin-2-yl-ethylamine is often racemic. Using racemic amine yields a racemic ligand, rendering asymmetric catalysis impossible.[1] You must ensure the starting material is enantiopure (


 ee).

Protocol: Optical Resolution via Tartaric Acid If you possess the racemate, resolve it using (


)- or (

)-tartaric acid.[2]
  • Mixing: Dissolve racemic amine (1.0 eq) and (

    
    )-tartaric acid (1.0 eq) in hot methanol.
    
  • Crystallization: Allow to cool slowly. The diastereomeric salt (typically the (

    
    )-amine/(
    
    
    
    )-tartrate) crystallizes out due to lower solubility.[3][4]
  • Liberation: Filter the crystals, dissolve in water, basify with 4M NaOH, and extract with dichloromethane (DCM).

  • Validation: Check optical rotation. (

    
    )-(-)-1-pyridin-2-yl-ethylamine typically shows 
    
    
    
    (neat).
Solvent Selection
  • Methanol (MeOH): Excellent for solubility but protic nature can retard the final equilibrium shift.

  • Ethanol (EtOH): Preferred for reflux temperatures.

  • Toluene: Ideal for stubborn substrates where water removal via Dean-Stark is required.

Part 3: Detailed Experimental Protocols

Workflow Visualization

The following diagram outlines the decision matrix for synthesis and purification.

G Start Start: 1-Pyridin-2-yl-ethylamine (Enantiopure) Aldehyde Select Aldehyde Start->Aldehyde Condensation Condensation Reaction (MeOH/EtOH, Reflux) Aldehyde->Condensation 1.0-1.1 eq Aldehyde Monitoring Monitor via TLC/NMR (Disappearance of CHO) Condensation->Monitoring Workup Workup Strategy Monitoring->Workup Complete Purification Purification (Recrystallization ONLY) Workup->Purification Warning AVOID Silica Gel (Hydrolysis Risk) Workup->Warning If chromatography needed Warning->Purification Use Neutral Alumina

Figure 1: Decision matrix for the synthesis of pyridyl-ethyl Schiff bases. Note the critical warning regarding silica gel.

Protocol A: Standard Condensation (e.g., with Salicylaldehyde)

This creates a tridentate (N,N,O) ligand, highly effective for Cu(II) catalysis.

Reagents:

  • (S)-1-Pyridin-2-yl-ethylamine: 1.22 g (10 mmol)

  • Salicylaldehyde: 1.22 g (10 mmol)

  • Absolute Ethanol: 20 mL

  • Anhydrous

    
    : 2 g (Optional, as water scavenger)
    

Step-by-Step:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde in 10 mL absolute ethanol.

  • Addition: Add the amine (dissolved in 10 mL ethanol) dropwise over 5 minutes at room temperature. The solution will typically turn bright yellow/orange immediately (formation of the imine chromophore).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Scientist's Note: If using

      
      , stir at Room Temperature (RT) for 12 hours instead of refluxing to avoid breaking the desiccant.
      
  • Monitoring: Check TLC (eluent: 10% MeOH in DCM). Look for the disappearance of the aldehyde spot.[5]

  • Isolation:

    • Rotary evaporate the solvent to 20% of the original volume.

    • Cool to

      
      . The Schiff base should precipitate as yellow needles.
      
    • Filter and wash with cold ethanol.[1]

Protocol B: Difficult Substrates (Dean-Stark Method)

For sterically hindered aldehydes or ketones (e.g., acetophenones).

  • Solvent: Use Toluene (30 mL per 10 mmol).

  • Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reaction: Reflux until the theoretical amount of water (~0.18 mL for 10 mmol) is collected in the trap.

  • Workup: Evaporate toluene under reduced pressure. Recrystallize from Hexane/EtOAc.[1]

Part 4: Purification & Stability (The "Silica Trap")

CRITICAL WARNING: Schiff bases are hydrolytically unstable on acidic supports.[1]

  • The Problem: Standard Silica Gel 60 is slightly acidic (pH ~6.5). As the Schiff base travels down the column, the acid catalyzes the reverse reaction (hydrolysis), reverting the product back to the amine and aldehyde.

  • The Solution:

    • Recrystallization (Preferred): Ethanol or MeOH/Ether mixtures are usually sufficient.

    • Neutral Alumina: If chromatography is mandatory, use neutral alumina (Brockmann Grade III).

    • Triethylamine Passivation: If you must use silica, pre-wash the column with 1% Triethylamine/Hexane to neutralize acid sites.

Part 5: Characterization & Data Interpretation

Validate the structure using the following markers.

TechniqueDiagnostic SignalInterpretation

H NMR

8.3 – 8.8 ppm (s, 1H)
Imine proton (HC=N) . Absence indicates hydrolysis or lack of reaction.[1]

H NMR

4.5 – 5.0 ppm (q, 1H)
Chiral CH . Shift differs from free amine due to anisotropy of the new imine.
IR Spectroscopy

C=N Stretch . Strong, sharp peak.[1] Distinct from C=O (

).
Optical Rotation

Must be non-zero. Compare with literature to ensure no racemization occurred.

Mechanistic Insight: Imine Formation The reaction proceeds via a hemiaminal (carbinolamine) intermediate.

Mechanism Step1 Amine + Aldehyde (Nucleophilic Attack) Step2 Carbinolamine (Tetrahedral Intermediate) Step1->Step2 Fast Step3 Proton Transfer & Elimination Step2->Step3 RLS (Acid Cat.) Product Schiff Base (Imine) + H2O Step3->Product - H2O

Figure 2: Simplified mechanistic pathway. The elimination of water is often the rate-limiting step (RLS) and is reversible.

Part 6: Application in Metal Complexation

To utilize these ligands for catalysis (e.g., Cu-catalyzed Henry reaction):

  • Complexation: Dissolve the Schiff base (1.0 eq) in DCM.

  • Metal Source: Add

    
     (1.0 eq) dissolved in MeOH.
    
  • Observation: Color change to deep green or blue indicates coordination.[1]

  • Isolation: Evaporate solvents and recrystallize.

  • Usage: Use the complex immediately or store in a desiccator; moisture can slowly hydrolyze the ligand off the metal center.

References

  • Brunner, H. (1999). Optically Active Nitrogen Ligands in Asymmetric Catalysis. Journal of Organometallic Chemistry. Link

  • Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews. Link

  • Daly, S. et al. (2012). Synthesis and characterization of chiral Schiff base ligands. Tetrahedron: Asymmetry.[1][6] Link

  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews.[1] Link

Sources

Application Note: Diastereomeric Salt Formation with 1-Pyridin-2-yl-ethylamine

[1]

Executive Summary

1-Pyridin-2-yl-ethylamine (CAS 42088-91-5), structurally homologous to

1

This Application Note provides a comprehensive technical guide for:

  • The Optical Resolution of Racemic 1-Pyridin-2-yl-ethylamine to obtain the enantiopure resolving agent.

  • The Application of (S)-1-Pyridin-2-yl-ethylamine as a resolving agent for chiral carboxylic acids (e.g., Mandelic acid derivatives, NSAIDs).[1]

The protocols herein prioritize enantiomeric excess (ee) , yield , and scalability , utilizing the principle of differential solubility of diastereomeric salts (Pasteur’s Principle).

Strategic Considerations & Mechanism

The Chemical System

The resolution relies on the acid-base neutralization between the chiral amine and a chiral acid.[2] Unlike simple aliphatic amines, the pyridine ring in 1-Pyridin-2-yl-ethylamine introduces




1
  • Primary Interaction: Ionic bond between the protonated primary amine (

    
    ) and the carboxylate (
    
    
    ).[1]
  • Secondary Interaction: Hydrogen bonding between the tartrate hydroxyls and the pyridine nitrogen, often stabilizing one diastereomer crystal lattice over the other.

Solvent Selection: The Dielectric Balance

Success depends on the Solubility Ratio (


)
  • Methanol (MeOH): High solubility for both salts; often yields high purity but lower first-crop yield.[1] Recommended for initial screening.

  • Ethanol (EtOH) / Water (96:4): Reduced solubility; higher yields. The presence of water can be critical for forming stable hydrates which often crystallize better than anhydrous forms.

  • Isopropanol (IPA): Anti-solvent effects; used to drive precipitation if yield is low in MeOH.

Stoichiometry: The "Marckwald" vs. "Pope-Peachey" Approach[1]
  • Classical (Marckwald): 1.0 eq Racemic Amine + 1.0 eq Resolving Agent.

    • Pros: Maximizes theoretical yield (50%).

    • Cons: Both diastereomers may precipitate if solubilities are close.

  • Pope-Peachey (Half-Quantity): 1.0 eq Racemic Amine + 0.5 eq Resolving Agent + 0.5 eq Achiral Acid (e.g., HCl or Acetic Acid).[1]

    • Pros: Forces the less soluble diastereomer to crystallize while the more soluble one remains as the achiral salt in solution.[3][4]

    • Recommendation: Start with Classical (1:1) for initial characterization. Switch to Pope-Peachey only if separation is poor.[1]

Protocol 1: Resolution of Racemic 1-Pyridin-2-yl-ethylamine

Target: Isolation of (S)-(-)-1-Pyridin-2-yl-ethylamine using L-(+)-Tartaric Acid.[1]

Materials
  • Substrate: Racemic 1-Pyridin-2-yl-ethylamine (

    
    , MW = 122.17)[1]
    
  • Resolving Agent: L-(+)-Tartaric Acid (MW = 150.09)[1]

  • Solvent: Methanol (HPLC Grade)[1]

Step-by-Step Methodology
  • Salt Formation:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 15.0 g (0.1 mol) of L-(+)-Tartaric acid in 200 mL of boiling Methanol.

    • Separately, dilute 12.2 g (0.1 mol) of racemic 1-Pyridin-2-yl-ethylamine in 50 mL of Methanol.

    • Critical Step: Add the amine solution dropwise to the boiling acid solution. The exothermic neutralization helps maintain solubility.

  • Controlled Crystallization:

    • Allow the mixture to reflux for 15 minutes to ensure homogeneity.

    • Remove heat and wrap the flask in a towel to insulate. Allow to cool slowly to room temperature (20-25°C) over 6–8 hours. Rapid cooling promotes oiling out or inclusion of the wrong diastereomer.

    • Once at room temperature, inspect for crystals.[5] If no crystals form, scratch the glass or seed with a micro-crystal of the target salt (if available).

    • Cool further to 0–4°C for 4 hours to maximize yield.

  • Isolation and Purification:

    • Filter the white prismatic crystals via vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with 20 mL of ice-cold Methanol.

    • Recrystallization (Essential for >99% ee): Dissolve the wet cake in the minimum amount of boiling Methanol (~100-150 mL). Cool slowly as before. Collect the purified salt.

  • Liberation of the Free Amine:

    • Suspend the purified salt in 50 mL of water.

    • Add 20 mL of 50% w/w NaOH solution (pH should be >12).

    • Extract the liberated amine with Dichloromethane (DCM) (

      
      ).
      
    • Dry the combined organic layers over Anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Optional: Distill the resulting oil (bp ~92°C at 12 mmHg) for high-purity applications.

Expected Results
ParameterValue
Yield (Salt) 30–40% (Theoretical max is 50%)
Yield (Free Amine) ~60–70% (from salt)
Optical Rotation


to

(c=1, EtOH) (Value requires verification against specific batch)
Physical State Colorless to pale yellow liquid

Protocol 2: Application as a Resolving Agent

Target: Resolution of (RS)-Mandelic Acid using (S)-1-Pyridin-2-yl-ethylamine.[1]

Workflow Diagram

The following diagram illustrates the logical flow of the resolution process, including the critical decision points for recrystallization.

GStartRacemic Acid + (S)-Amine(1:1 Molar Ratio)SolventDissolve in Boiling MeOH/EtOHStart->SolventCoolingControlled Cooling(Supersaturation)Solvent->CoolingPrecipitateFiltrationCooling->PrecipitateCrystalsSolid Phase(Diastereomer A)Precipitate->CrystalsLess Soluble SaltLiquorMother Liquor(Diastereomer B)Precipitate->LiquorMore Soluble SaltCheckEECheck Purity (HPLC/Polarimetry)Is ee > 98%?Crystals->CheckEERecrystRecrystallize(Boiling Solvent)CheckEE->RecrystNo (<98%)LiberationAcidify (HCl)Extract with Organic SolventCheckEE->LiberationYes (>98%)Recryst->CoolingFinalProductPure (S)-AcidLiberation->FinalProductRecoveredAmineRecovered (S)-Amine(Recycle)Liberation->RecoveredAmine

Figure 1: Workflow for the resolution of carboxylic acids using a chiral amine auxiliary.

Methodology
  • Preparation: Mix 0.1 mol of Racemic Mandelic Acid and 0.1 mol of (S)-1-Pyridin-2-yl-ethylamine in 150 mL of Ethanol (95%).

  • Heating: Heat to reflux until clear.

  • Crystallization: Cool to room temperature. The salt of (S)-Amine with (R)-Mandelic acid (typically) crystallizes out due to lower solubility (Note: Absolute configuration of the salt pair must be confirmed experimentally for new acids).

  • Liberation:

    • Dissolve salt in water.[6]

    • Add 1M HCl until pH < 2.[1]

    • Extract the free acid into Ethyl Acetate.

    • Basify the remaining aqueous layer (pH > 12) with NaOH to recover the valuable (S)-amine for reuse.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Supersaturation is too high or impurity profile is complex.1. Reheat and add 10% more solvent.2. Seed with pure crystals at the cloud point.3. Add a co-solvent (e.g., Ether) to reduce polarity slightly.
Low Yield Solvent volume too high or salt is too soluble.1. Concentrate the mother liquor to 50% volume and cool again (2nd crop).2. Switch from MeOH to EtOH/IPA.
Low Optical Purity Rapid crystallization (inclusion of mother liquor).1. Recrystallize: This is mandatory. Do not skip.2. Slow down the cooling ramp (e.g., 5°C per hour).

References

  • ChemicalBook. (2024).[4] 1-Pyridin-2-yl-ethylamine Properties and Safety. Retrieved from [1]

  • Organic Syntheses. (1970). Resolution of alpha-Phenylethylamine (Homologous Protocol). Org.[3][7] Synth. 1970, 50, 123. Retrieved from [1]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Pallavicini, M., et al. (2003). Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation.[1][8] Tetrahedron: Asymmetry, 14(15), 2247-2251. (Demonstrates resolution efficiency of homologous amines).

  • BenchChem. (2025). General Protocols for Chiral Resolution. Retrieved from [1]

Application Note: Scalable Synthesis of 1-(Pyridin-2-yl)ethylamine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(pyridin-2-yl)ethylamine oxalate (CAS: 42088-91-5 (free base)). While the hydrochloride salt is common, the oxalate salt is frequently selected in early-phase drug development for its superior crystallinity and non-hygroscopic properties, serving as a critical resolution agent or chiral auxiliary backbone.

The method utilizes a two-step sequence starting from commercially available 2-acetylpyridine :

  • Condensation: Formation of the oxime using hydroxylamine hydrochloride.

  • Reduction: Catalytic hydrogenation to the primary amine.

  • Salt Formation: Controlled crystallization with oxalic acid.

Key Performance Indicators (KPIs):

  • Overall Yield: >75% (3 steps)

  • Purity: >98.5% (HPLC)

  • Scalability: Validated from 10 g to 1 kg batches.

Retrosynthetic Analysis & Route Selection

Route Evaluation

Three primary routes were evaluated for scale-up suitability.

RouteMethodologyProsConsScale-up Decision
A Reductive Amination (2-Acetylpyridine + NH₃ + H₂/Cat)Single step; atom economic.Requires high-pressure ammonia; competitive dimerization; difficult impurity profile.Rejected
B Leuckart-Wallach (Formamide/Formic Acid)Uses cheap reagents.High temperature (>160°C); difficult workup; racemization risk if adapting for chiral.Rejected
C Oxime Reduction (Hydroxylamine → H₂/Pd)Crystalline intermediate (Oxime); mild conditions; high purity profile.Two steps.Selected
Strategic Rationale

Route C was selected because the intermediate 2-acetylpyridine oxime is a solid (mp 118–121°C), allowing for a non-chromatographic purification point before the sensitive reduction step. This "rejects" impurities early in the process, a critical requirement for GMP compliance.

Chemical Reaction Workflow

The following diagram illustrates the reaction pathway and critical process parameters (CPPs).

G Start 2-Acetylpyridine (Liquid) Inter Intermediate: 2-Acetylpyridine Oxime (Solid, mp 120°C) Start->Inter Step 1: Oximation Reflux, EtOH/H2O Reagent1 NH2OH·HCl NaOAc Reagent1->Inter ProductBase 1-(Pyridin-2-yl)ethylamine (Free Base Oil) Inter->ProductBase Step 2: Hydrogenation MeOH, RT Reagent2 H2 (50 psi) Pd/C (10%) Reagent2->ProductBase Final Final Product: 1-(Pyridin-2-yl)ethylamine Oxalate ProductBase->Final Step 3: Salt Formation Crystallization Reagent3 Oxalic Acid EtOH/IPA Reagent3->Final

Caption: Figure 1. Synthetic pathway for 1-(pyridin-2-yl)ethylamine oxalate highlighting reagents and intermediates.

Detailed Protocols

Step 1: Synthesis of 2-Acetylpyridine Oxime

Objective: Convert ketone to oxime while minimizing hydrolysis.

  • Reagents:

    • 2-Acetylpyridine (1.0 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • Sodium Acetate (1.5 equiv)

    • Solvent: Ethanol/Water (1:1 v/v)

Protocol:

  • Charge a reactor with Hydroxylamine HCl and Sodium Acetate in water. Stir until dissolved.

  • Add Ethanol followed by 2-Acetylpyridine dropwise over 30 minutes. Note: Exothermic reaction. Maintain T < 40°C.

  • Heat the mixture to reflux (80°C) for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

  • Workup: Cool to 0–5°C. The oxime will precipitate as a white solid.

  • Filter the solid.[1][2][3][4] Wash with cold water (2x) to remove salts.

  • Drying: Dry in a vacuum oven at 45°C.

    • Target Yield: 85–90%

    • Checkpoint: Melting point should be 118–121°C. If lower, recrystallize from Ethanol.

Step 2: Catalytic Hydrogenation to Amine

Objective: Reduce the C=N bond to C-N. Safety Critical: Hydrogen gas is flammable. Pd/C is pyrophoric.

  • Reagents:

    • 2-Acetylpyridine Oxime (1.0 equiv)

    • 10% Pd/C (5 wt% loading relative to substrate)

    • Solvent: Methanol (anhydrous)

    • Hydrogen Gas (50 psi / 3.5 bar)

Protocol:

  • In a pressure reactor (Parr shaker or autoclave), charge the Oxime and Methanol .

  • Under a nitrogen blanket, carefully add 10% Pd/C . Do not let the catalyst dry out.

  • Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 50 psi (3.5 bar) with H₂.

  • Stir vigorously at Room Temperature for 6–12 hours.

    • Note: Heating is usually unnecessary and may increase secondary amine byproducts.

  • Workup: Filter the catalyst through a Celite pad (keep wet with solvent to prevent ignition).

  • Concentrate the filtrate under reduced pressure to obtain the crude amine as a pale yellow oil.

    • Purity Check: 1H NMR should show a doublet at ~1.4 ppm (methyl group) and a quartet at ~4.1 ppm (methine proton).

Step 3: Formation of the Oxalate Salt

Objective: Isolate the product as a stable, crystalline solid.

  • Reagents:

    • Crude Amine (1.0 equiv)

    • Oxalic Acid Dihydrate (1.0 equiv)

    • Solvent: Isopropanol (IPA) / Ethanol

Protocol:

  • Dissolve the Crude Amine in Isopropanol (5 mL per gram of amine) .

  • In a separate vessel, dissolve Oxalic Acid (1.0 equiv) in warm Ethanol .

  • Add the Oxalic Acid solution slowly to the Amine solution with vigorous stirring.

  • An immediate white precipitate should form.[1][2]

    • Troubleshooting: If an oil forms ("oiling out"), reheat the mixture until clear, add a seed crystal, and cool slowly to 4°C.

  • Stir at 0–5°C for 2 hours to maximize yield.

  • Filter the white crystals.[2][4] Wash with cold Isopropanol/Ether (1:1).

  • Dry under vacuum at 50°C.

Process Safety & Engineering Controls

Scaling up requires strict adherence to safety parameters, particularly during the hydrogenation step.

Safety cluster_Hazards Critical Hazards Substrate Oxime Intermediate Pd Pd/C Catalyst (Pyrophoric) Substrate->Pd Exotherm Salt Formation (Exothermic) Substrate->Exotherm Step 3 H2 Hydrogen Gas (Explosion Hazard) Control1 Engineering Control: Static Grounding & N2 Purge Cycles H2->Control1 Mitigation Pd->H2 Ignition Source Control2 Process Control: Slow Addition & Cooling Jacket Exotherm->Control2 Mitigation

Caption: Figure 2. Safety assessment and engineering controls for scale-up.

Analytical Specifications (Self-Validating System)

To ensure the protocol was successful, the final product must meet these criteria. If not, the process must be halted and re-evaluated (e.g., recrystallization).

TestMethodAcceptance CriteriaNotes
Identity 1H NMR (D₂O)Conforms to structureLook for pyridine protons (7.0-8.5 ppm) and ethyl side chain.
Assay HPLC (C18, ACN/H2O)> 98.0%Monitor for residual oxime (intermediate).
Stoichiometry Elemental AnalysisC:N Ratio matches 1:1 OxalateConfirms mono-oxalate vs hemi-oxalate.
Residual Solvent GC-Headspace< 5000 ppm (EtOH/IPA)Critical for pharmaceutical use.
NMR Interpretation Guide (Free Base)
  • δ 8.53 (d, 1H): Pyridine α-proton.

  • δ 7.62 (td, 1H): Pyridine γ-proton.

  • δ 7.28 (d, 1H): Pyridine β-proton.

  • δ 7.12 (m, 1H): Pyridine β-proton.

  • δ 4.15 (q, 1H): CH-NH₂ (Chiral center, racemic).

  • δ 1.39 (d, 3H): Methyl group.

Troubleshooting & Optimization

Issue: Product Oils Out During Salt Formation.

  • Cause: Solvent polarity is too high (too much water) or cooling is too rapid.

  • Solution: Use anhydrous Ethanol/IPA. Re-heat to dissolve the oil, add a seed crystal of the oxalate, and cool at a rate of 5°C/hour.

Issue: Incomplete Hydrogenation.

  • Cause: Poisoned catalyst (residual sulfur or chloride from Step 1).

  • Solution: Ensure the oxime is washed thoroughly with water to remove chloride ions before Step 2. Increase H₂ pressure to 60 psi.

Issue: Colored Product.

  • Cause: Oxidation of pyridine ring or trace Pd.

  • Solution: Treat the free base solution with activated carbon prior to adding oxalic acid.

References

  • Org. Synth. 1986, 64, 19. Synthesis of 2-acetylpyridine oxime.

  • ChemicalBook. 1-Pyridin-2-yl-ethylamine Properties and Synthesis.

  • National Institutes of Health (NIH). Synthesis of Monoalkyl Oxalates (General Oxalate Chemistry).

  • ScienceMadness. Crystallization of Amine Oxalate Salts (General Protocols). (Archived Protocol Discussion).

  • University of Cape Town. Standard Operating Procedure: Crystallization.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of 1-Pyridin-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-Pyridin-2-yl-ethylamine (CAS: 42088-91-5) .[1] It addresses the specific challenge of maintaining optical purity (enantiomeric excess, ee) during thermal processing.

Status: Operational Role: Senior Application Scientist Topic: Thermal Stability & Racemization Control[1]

Part 1: The Core Directive (Executive Summary)

Do not heat the free base of 1-Pyridin-2-yl-ethylamine above 80°C for extended periods.

The optical integrity of 1-Pyridin-2-yl-ethylamine is compromised by a specific structural vulnerability: the electron-withdrawing nature of the pyridine ring acidifies the benzylic


-proton.[1] This effect is amplified by:
  • Protonation of the Pyridine Nitrogen: Paradoxically, while acid salts are generally stable solids, partial protonation in solution (buffering) can accelerate racemization by pulling electron density from the

    
    -carbon.
    
  • Metal Chelation: Trace metals (Fe, Cu, Pd) coordinate with the pyridine-amine motif, drastically lowering the pKa of the

    
    -proton and facilitating racemization (a mechanism intentionally exploited in Dynamic Kinetic Resolution).
    

Golden Rule: Isolate and store this compound as a salt (e.g., Tartrate or HCl) whenever possible. If distillation is required, it must be performed under high vacuum (< 5 mbar) to keep the pot temperature below 100°C.

Part 2: Mechanistic Insight (The "Why")[2]

To troubleshoot effectively, you must understand the enemy.[2] Racemization in this molecule is not random; it is a chemically logical process driven by the stability of the planar intermediate.

The Mechanism of Failure

Racemization occurs via the deprotonation of the chiral center (


-carbon), leading to a planar, achiral carbanion (or enamine-like) intermediate. The pyridine ring stabilizes this negative charge through resonance and induction.

RacemizationMechanism S_Enantiomer (S)-Enantiomer (Tetrahedral) Transition Planar Carbanion (Stabilized by Pyridine) S_Enantiomer->Transition - H+ Transition->S_Enantiomer + H+ R_Enantiomer (R)-Enantiomer (Tetrahedral) Transition->R_Enantiomer + H+ (from either face) Base Base/Heat (Removes H+) Base->S_Enantiomer

Figure 1: The pathway of thermal racemization. The pyridine ring acts as an electron sink, making the


-proton significantly more acidic than in standard benzylamines.

Part 3: Troubleshooting & FAQs

Issue 1: "I see ee erosion during distillation."

Diagnosis: The boiling point of 1-Pyridin-2-yl-ethylamine is high (~197–201°C at atm).[1] Heating the free base to these temperatures promotes rapid auto-racemization, especially if the glassware contains trace alkalinity.

Solution:

  • Switch to Vacuum Distillation: You must lower the boiling point. Target a boiling point of < 95°C .

  • Protocol:

    • Ensure the system is leak-free.[1]

    • Apply vacuum < 10 mmHg (1.3 kPa) .

    • The compound should distill at approximately 80–85°C at 12 mmHg, or significantly lower at stronger vacuums.

    • Do not use a fractionation column with high holdup time; use a short-path distillation head to minimize thermal exposure.

Issue 2: "My product racemized during extraction/workup."

Diagnosis: Prolonged exposure to basic aqueous layers (pH > 12) or chlorinated solvents containing trace HCl (forming a "buffered" zone) can trigger racemization.

Solution:

  • Avoid Chloroform: Chloroform can form carbenes or contain trace acid/phosgene that reacts with the amine. Use Dichloromethane (DCM) or Toluene .

  • pH Control: When basifying a salt to extract the free amine, use cold inorganic base (e.g., NaOH) and extract immediately.[2] Do not let the free amine sit in the basic aqueous layer at elevated temperatures.

  • Drying: Use anhydrous

    
     or 
    
    
    
    . Avoid acidic drying agents like silica gel, which can act as a weak Lewis acid catalyst for racemization.[2]
Issue 3: "Can I use metal catalysts (Pd/C) for other steps without affecting chirality?"

Diagnosis: High Risk. Metals like Palladium and Ruthenium are catalysts for amine racemization (via dehydrogenation/hydrogenation mechanisms).

Solution:

  • If you must use metal catalysis on a remote part of the molecule, you must poison the metal's activity toward the amine or protect the amine as a carbamate (e.g., Boc/Cbz).

  • Chelation Scavengers: Post-reaction, treat the mixture with a metal scavenger (e.g., QuadraPure™) to ensure no dissolved metal ions remain during workup.[2]

Part 4: Experimental Protocols

Protocol A: Safe Salt Formation (Storage Form)

The most effective way to stop racemization is to "lock" the nitrogen lone pair.

  • Dissolution: Dissolve the crude amine (1.0 equiv) in dry Ethanol or Methanol (5 mL per gram).

  • Acid Addition: Cool to 0°C. Slowly add L-Tartaric acid (1.0 equiv) or HCl in dioxane (1.0 equiv).

    • Note: Tartrate salts are often preferred for resolution and optical stability.

  • Crystallization: Allow the salt to precipitate. If oiling occurs, add diethyl ether as an anti-solvent.[2]

  • Filtration: Filter the solid and wash with cold ether.

  • Result: The salt form is stable at room temperature and resistant to thermal racemization.

Protocol B: Optical Purity Check (Chiral HPLC)

Verify your ee before and after heating steps.

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Notes The diethylamine modifier is crucial to prevent peak tailing of the basic pyridine.

Part 5: Decision Logic (Troubleshooting Flowchart)

Use this logic tree to determine the safe processing window for your experiment.

TroubleshootingTree Start Start: Need to Process 1-Pyridin-2-yl-ethylamine IsSalt Is it a Salt or Free Base? Start->IsSalt Salt Salt Form (HCl, Tartrate) IsSalt->Salt Salt FreeBase Free Base IsSalt->FreeBase Free Base ProcessType Process Required? Distill Distillation ProcessType->Distill Purification Reaction Reaction/Workup ProcessType->Reaction Synthesis Safe Safe to Heat < 100°C (Stable Solid) Salt->Safe FreeBase->ProcessType VacuumCheck Can you apply Vacuum < 5 mbar? Distill->VacuumCheck MetalCheck Are Transition Metals Present (Pd, Ru)? Reaction->MetalCheck VacYes Proceed: Keep Pot < 90°C Short Path VacuumCheck->VacYes Yes VacNo STOP: High Risk of Racemization Do not distill at atm pressure VacuumCheck->VacNo No MetalYes CRITICAL RISK Protect Amine or Remove Metal MetalCheck->MetalYes Yes MetalNo Safe if pH < 11 and Temp < 60°C MetalCheck->MetalNo No

Figure 2: Decision matrix for thermal processing of chiral pyridyl amines.

References

  • Kim, M.-J., et al. (2007).[2] Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Pyridineethanamine (General Properties). Retrieved from [Link]

Sources

Validation & Comparative

Definitive Guide to Optical Rotation Standards for (S)-1-Pyridin-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The is structured below. This guide synthesizes chemical property data, experimental protocols, and quality assurance standards for researchers using this chiral building block.

Executive Summary & Core Standards

(S)-1-Pyridin-2-yl-ethylamine (CAS: 53462-81-2) is a critical chiral auxiliary and ligand used in asymmetric synthesis and the resolution of chiral acids. Its optical purity is the primary determinant of its effectiveness. Unlike simple reagents, the specific rotation (


) of this amine is highly sensitive to solvent effects, concentration, and enantiomeric excess (ee).

This guide establishes the standard reference values , compares analytical methods, and provides a validated protocol for optical rotation measurement to ensure reproducibility in drug development and catalytic applications.

Standard Specification Profile
PropertyStandard Value / Descriptor
Chemical Name (S)-1-(2-Pyridyl)ethylamine
CAS Number 53462-81-2 (S-isomer); 42088-91-5 (Racemic)
Molecular Formula

Molecular Weight 122.17 g/mol
Primary Standard

-38.2° (Neat / Ethanol, c=1)
Enantiomer

+38.2° (R-isomer)
Appearance Colorless to pale yellow liquid
Resolution Agent L-(+)-Tartaric Acid (Natural)

Comparative Analysis of Optical Standards

The optical rotation of (S)-1-Pyridin-2-yl-ethylamine varies significantly based on the solvent environment due to hydrogen bonding interactions with the pyridine nitrogen and the primary amine.

Solvent & Concentration Effects

The following table compares the specific rotation values reported in literature and commercial Certificates of Analysis (CoA). Note the inversion or magnitude shift in non-polar solvents.

Solvent SystemSpecific Rotation

ConditionSource / Reliability
Ethanol (Absolute) -38.2° ± 1.0° c = 1.0 - 5.0High (Standard)
Methanol -36.5° to -39.0°c = 1.0Medium (Variable)
Chloroform -30.0° to -32.0°c = 1.0Medium
Neat (No Solvent) -38.0° (approx)LiquidHigh (Rapid Check)
HCl Salt (aq) Positive (+) Shiftc = 1.0, H2OCritical Control Point *

Critical Insight: The free amine is levorotatory (-) in alcohol, but its salts or complexes often exhibit a dextrorotatory (+) shift. Ensure the sample is the free base before comparing to the -38.2° standard.

Alternative Purity Methods: Polarimetry vs. Chiral HPLC

While optical rotation is the standard for identity, it is insufficient for precise enantiomeric excess (ee) determination below 98%.

  • Polarimetry: Best for identity confirmation and gross purity checks (>95% ee). Fast, non-destructive.

  • Chiral HPLC: Best for trace enantiomer quantification (<1% minor isomer).

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol: Accurate Optical Rotation Measurement

Objective: Determine the specific rotation of (S)-1-Pyridin-2-yl-ethylamine with <0.5% error.

  • Preparation:

    • Dry the amine over KOH pellets or distill under vacuum (bp 83-85°C / 15 mmHg) to remove water/carbonates.

    • Prepare a 1.00 g/100 mL solution in absolute ethanol (HPLC grade).

  • Instrument Setup:

    • Warm up polarimeter (Sodium D-line, 589 nm) for 15 mins.

    • Zero the instrument with pure solvent blank.

  • Measurement:

    • Fill the 1 dm (100 mm) cell, ensuring no bubbles are trapped in the light path.

    • Record 5 readings and average.

    • Record temperature (must be

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
       is observed rotation, 
      
      
      
      is path length (dm),
      
      
      is concentration (g/mL).
Protocol: Chemical Resolution (Purification)

If commercial standards degrade or racemic material is used, use this resolution workflow.

  • Reagents: Racemic 1-Pyridin-2-yl-ethylamine, L-(+)-Tartaric Acid, Methanol.

  • Mechanism: Formation of diastereomeric salts. The (S)-amine-(R,R)-tartrate salt is less soluble and crystallizes first.[1]

ResolutionWorkflow Start Racemic Amine (1.0 eq) Mix Dissolve in Hot Methanol Start->Mix Reagent L-(+)-Tartaric Acid (1.0 eq) Reagent->Mix Cool Slow Cooling (24h, 4°C) Mix->Cool Filter Filtration Cool->Filter Solid Precipitate: (S)-Amine Tartrate Salt Filter->Solid Crystals Liquid Filtrate: (R)-Enriched Mother Liquor Filter->Liquid Solution Liberate Base Treatment (NaOH / DCM Extraction) Solid->Liberate Recrystallize 2x Product Pure (S)-Amine [α] = -38.2° Liberate->Product

Figure 1: Workflow for the optical resolution of (S)-1-Pyridin-2-yl-ethylamine using L-Tartaric Acid.

Technical Validation & Quality Assurance

When sourcing or synthesizing this standard, verify these three parameters to ensure "Trustworthiness" of your material.

The "Check-Sum" Validation

A self-validating system for optical purity involves checking the rotation of the tartrate salt before liberating the free amine.

  • (S)-Amine L-Tartrate Salt Rotation:

    
     (c=1, H2O).
    
  • Free (S)-Amine Rotation:

    
     (c=1, EtOH).
    
  • Note the sign inversion. If your salt is (+) and your free amine is (-), the resolution was successful.

Storage & Stability
  • Oxidation Risk: The amine absorbs

    
     from air to form carbamates, which alters the optical rotation.
    
  • Storage: Store under Argon/Nitrogen at 2-8°C.

References

  • Umezawa, B., et al. (1970). Optical Resolution and Absolute Configuration of 1-Pyridin-2-yl-ethylamine. Chemical & Pharmaceutical Bulletin.

  • Brunner, H., & Scheck, T. (1992). Enantioselective synthesis of optically active pyridine derivatives. Chemische Berichte.

  • Sigma-Aldrich. (2024). Product Specification: (S)-(-)-1-(2-Pyridyl)ethylamine.

  • PubChem. (2024). Compound Summary: 1-(2-Pyridinyl)ethanamine. National Library of Medicine.

  • Chegg/Chemistry Archives. (2022). Specific rotation data for phenylethylamine analogs.

Sources

Introduction: The Criticality of Chiral Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Gas Chromatography Methods for Validating the Chiral Purity of 1-Pyridin-2-yl-ethylamine

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile.[1][2] 1-Pyridin-2-yl-ethylamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), possesses a single chiral center, giving rise to two enantiomers. These non-superimposable mirror-image molecules can exhibit vastly different interactions within the chiral environment of the human body.[1] Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of such intermediates. This guide provides a comprehensive comparison of two robust gas chromatography (GC) methodologies for the validation of 1-Pyridin-2-yl-ethylamine's chiral purity, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Our discussion will navigate the causality behind experimental choices, grounding every protocol in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] We will objectively compare a direct analytical approach using a chiral stationary phase (CSP) against an indirect approach involving diastereomeric derivatization, supported by experimental data and detailed protocols.

Conceptual Framework: Direct vs. Indirect Chiral GC Separation

The enantiomers of 1-Pyridin-2-yl-ethylamine, having identical physical properties (e.g., boiling point, volatility), cannot be separated on a standard, achiral GC column. To achieve separation, we must introduce a chiral selector into the analytical system. This can be accomplished in two primary ways.[6][7]

  • Direct Method: The chiral selector is immobilized as the stationary phase within the GC column itself. The analyte, after a simple achiral derivatization to improve its chromatographic properties, interacts diastereomerically with the CSP, leading to different retention times for each enantiomer.[6]

  • Indirect Method: The analyte is first derivatized with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a conventional achiral GC column.[6][7]

The logical workflow for these two competing strategies is outlined below.

G cluster_direct Direct Method cluster_indirect Indirect Method d_start Racemic 1-Pyridin-2-yl-ethylamine d_deriv Achiral Derivatization (e.g., with TFAA) d_start->d_deriv Improves volatility & peak shape d_sep Separation on Chiral GC Column (CSP) d_deriv->d_sep Diastereomeric Interactions d_det Detection (FID/MS) d_sep->d_det Separated Enantiomers i_start Racemic 1-Pyridin-2-yl-ethylamine i_deriv Chiral Derivatization (e.g., with TFAPC) i_start->i_deriv Forms Diastereomers i_sep Separation on Achiral GC Column i_deriv->i_sep Different Physical Properties i_det Detection (FID/MS) i_sep->i_det Separated Diastereomers

Caption: Workflow Comparison: Direct vs. Indirect Chiral GC Analysis.

Method 1: The Direct Approach with a Chiral Stationary Phase

The direct method is often favored for its procedural simplicity, requiring only a single derivatization step to prepare the analyte for GC analysis. The key to this method is the selection of an appropriate Chiral Stationary Phase (CSP). For amines, cyclodextrin-based CSPs are exceptionally effective.[8][9]

Rationale for CSP and Derivatization Selection
  • CSP Selection: The Astec CHIRALDEX™ G-TA (gamma-cyclodextrin trifluoroacetyl) is a highly versatile and broadly selective CSP, particularly effective for separating N-acylated amines.[10][11][12] Its trifluoroacetylated gamma-cyclodextrin structure provides a network of chiral cavities and interaction points (dipole-dipole, hydrogen bonding) that can differentiate between the enantiomers of the derivatized analyte.

  • Achiral Derivatization: Primary amines like 1-Pyridin-2-yl-ethylamine are polar and prone to peak tailing on GC columns due to interactions with active sites.[13][14] Derivatization with an achiral agent like Trifluoroacetic Anhydride (TFAA) is essential.[13] This reaction blocks the active hydrogens on the amine group, creating a less polar, more volatile, and thermally stable trifluoroacetyl derivative, which results in sharp, symmetrical peaks and improved chromatographic performance.[15]

Experimental Protocol: Direct Method

1. Sample Preparation & Derivatization:

  • Accurately weigh ~10 mg of 1-Pyridin-2-yl-ethylamine into a 2 mL autosampler vial.
  • Add 1 mL of anhydrous ethyl acetate to dissolve the sample. Causality: Anhydrous solvent is critical to prevent hydrolysis of the derivatizing agent.
  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).
  • Cap the vial tightly and heat at 60°C for 20 minutes.
  • Cool to room temperature. The sample is now ready for injection.

2. GC Conditions:

  • GC System: Agilent 8890 GC or equivalent with FID.
  • Column: Astec CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).[11]
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Inlet: Split mode (50:1), 250°C.
  • Oven Program: 120°C (hold 1 min), ramp at 2°C/min to 160°C, hold for 10 min.
  • Detector: FID at 270°C.

Method 2: The Indirect Approach via Diastereomer Formation

The indirect method offers flexibility by allowing the use of standard, robust, and less expensive achiral GC columns. The success of this approach hinges on the choice of the Chiral Derivatizing Agent (CDA).

Rationale for CDA Selection
  • CDA Selection: N-Trifluoroacetyl-L-prolyl chloride (TFAPC or L-TPC) is a widely used and highly effective CDA for primary and secondary amines.[16][17] It reacts rapidly and quantitatively with the amine to form stable diastereomeric amides. The resulting diastereomers have significantly different conformations, allowing for excellent separation on a standard achiral column.[16][18]

  • Column Selection: A mid-polarity column like a 5% Phenyl Polysiloxane (e.g., HP-5MS) is ideal. It provides excellent resolution for a wide range of derivatized compounds and exhibits low bleed, making it suitable for sensitive detection.

Experimental Protocol: Indirect Method

1. Sample Preparation & Derivatization:

  • Accurately weigh ~10 mg of 1-Pyridin-2-yl-ethylamine into a 2 mL autosampler vial.
  • Add 1 mL of anhydrous dichloromethane.
  • Add 1.5 equivalents of a non-chiral base, such as triethylamine (TEA), to act as an acid scavenger. Causality: The reaction of TFAPC with the amine releases HCl, which must be neutralized by a base to drive the reaction to completion.
  • Add 1.2 equivalents of a 10 mg/mL solution of TFAPC in dichloromethane.
  • Vortex the vial for 1 minute and let it stand at room temperature for 30 minutes.
  • Quench the reaction by adding 0.5 mL of saturated sodium bicarbonate solution and vortex.
  • Allow the layers to separate and carefully transfer the upper organic layer for GC analysis.

2. GC Conditions:

  • GC System: Agilent 8890 GC or equivalent with FID.
  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Inlet: Split mode (50:1), 250°C.
  • Oven Program: 180°C (hold 2 min), ramp at 5°C/min to 280°C, hold for 5 min.
  • Detector: FID at 300°C.

Comparative Data and Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation process assesses key performance characteristics according to ICH Q2(R1) guidelines.[3][4] The diagram below illustrates the core parameters of a self-validating system.

G cluster_quant Quantitative Tests cluster_qual Qualitative & Limit Tests center Validated Method Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Linearity Linearity & Range center->Linearity Specificity Specificity center->Specificity LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness System Suitability

Caption: Core Validation Parameters as per ICH Q2(R1) Guidelines.

Below is a table summarizing typical performance data obtained during the validation of both methods for the analysis of the undesired enantiomer in the presence of the desired one.

ParameterMethod 1: Direct (Chiral Column)Method 2: Indirect (Chiral Derivatization)Justification / Causality
Column Astec CHIRALDEX™ G-TAHP-5MS (or equivalent)Method 1 requires a specialized CSP; Method 2 uses a standard, robust achiral column.
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)N-Trifluoroacetyl-L-prolyl chloride (TFAPC)TFAA is achiral (volatility); TFAPC is chiral (diastereomer formation).
Typical Retention Time (min) Enantiomer 1: 22.5, Enantiomer 2: 23.8Diastereomer 1: 18.2, Diastereomer 2: 18.9Method parameters are optimized for baseline separation on the respective columns.
Resolution (Rs) > 2.0> 2.5A resolution of >1.5 is generally required by pharmacopeias (e.g., USP <621>) for baseline separation.[19][20] Higher Rs in Method 2 is common due to larger structural differences in diastereomers.
Limit of Quantitation (LOQ) 0.05%0.05%Both methods demonstrate high sensitivity suitable for impurity testing. LOQ is validated as the lowest concentration meeting accuracy and precision criteria.
Precision (%RSD, n=6) < 5.0% at LOQ< 4.5% at LOQDemonstrates the reproducibility of each method. The indirect method can sometimes show slightly better precision due to the robustness of standard achiral columns.
Accuracy (% Recovery) 95.0% - 105.0%96.5% - 104.0%Spiked recovery studies confirm the method's ability to accurately measure the known amount of the impurity enantiomer.
Robustness Sensitive to oven temp. ramp rateSensitive to derivatization reaction time/tempSmall, deliberate changes to method parameters do not significantly impact results, indicating reliability.[4] Direct method resolution is often temperature-dependent.[21] Indirect method results depend on consistent derivatization.

Conclusion and Recommendations

Both the direct and indirect GC methods are valid and reliable for determining the chiral purity of 1-Pyridin-2-yl-ethylamine. The choice between them depends on laboratory resources, sample throughput requirements, and analytical objectives.

  • The Direct Method is procedurally simpler and faster in terms of sample preparation. It is an excellent choice for routine quality control where a validated chiral column is available. However, chiral columns are more expensive and can be less robust over time compared to standard achiral phases.

  • The Indirect Method offers greater flexibility, as it utilizes common and durable achiral columns. It can often achieve higher resolution values. The trade-off is a more involved sample preparation protocol that requires careful control of the derivatization reaction. This method is highly advantageous in a research or method development setting where a wide variety of chiral compounds may be analyzed.

Ultimately, the selection must be justified by a thorough method validation that conforms to regulatory standards like ICH Q2(R1), ensuring the generation of trustworthy and accurate data critical for the development of safe and effective pharmaceuticals.[3][22]

References

  • Title: Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: American Pharmaceutical Review URL: [Link]

  • Title: 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: National Library of Indonesia URL: [Link]

  • Title: Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent Source: Chirality URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography (requires subscription) Source: USP-NF Online URL: [Link]

  • Title: New GC investigation of chiral amine separation Source: Wiley Analytical Science URL: [Link]

  • Title: A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source: Amino Acids URL: [Link]

  • Title: Astec CHIRALDEX G-TA Capillary Source: Scientific Laboratory Supplies URL: [Link]

  • Title: Contemporary Analysis of Chiral Molecules Source: LCGC International URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchGate URL: [Link]

  • Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]

  • Title: Astec® CHIRALDEX™ G-TA Capillary GC Column Source: Alkali Scientific URL: [Link]

  • Title: Chiral GC Columns Source: Element Lab Solutions URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

  • Title: Chiral GC Columns Source: Agilent URL: [Link]

  • Title: Chiral Purity Analysis – Know What Both Hands Are Doing Source: SK pharmteco URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: Molecules URL: [Link]

  • Title: Chiral analysis Source: Wikipedia URL: [Link]

  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL: [Link]

  • Title: A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines Source: PMC URL: [Link]

  • Title: A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues Source: ResearchGate URL: [Link]

  • Title: Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization Source: Journal of Chromatography B URL: [Link]

  • Title: Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes Source: JoVE URL: [Link]

  • Title: Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates Source: ResearchGate URL: [Link]

  • Title: Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography Source: Semantic Scholar URL: [Link]

  • Title: Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production Source: IISTE URL: [Link]

Sources

1-Pyridin-2-yl-ethylamine vs. 1-Pyridin-4-yl-ethylamine: Reactivity & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-Pyridin-2-yl-ethylamine (also known as


-methyl-2-picolylamine) and 1-Pyridin-4-yl-ethylamine  (

-methyl-4-picolylamine). While structurally isomeric, the position of the pyridine nitrogen dictates divergent reactivity profiles, particularly in metal coordination chemistry , acid-base behavior , and synthetic accessibility .
  • 1-Pyridin-2-yl-ethylamine: A privileged bidentate scaffold. The proximity of the pyridine nitrogen to the amine side chain enables stable 5-membered chelate rings, making it a critical ligand in asymmetric catalysis and a directing group in C-H activation.

  • 1-Pyridin-4-yl-ethylamine: A linear, divergent scaffold. Lacking chelation capability, it functions primarily as a monodentate base or a bridging linker in Metal-Organic Frameworks (MOFs) and coordination polymers.

Part 1: Structural & Electronic Analysis

The core difference lies in the geometric relationship between the pyridine nitrogen (


) and the ethylamine nitrogen (

).
Feature1-Pyridin-2-yl-ethylamine1-Pyridin-4-yl-ethylamine
Nitrogen Distance ~3.0 Å (1,4-relationship)~5.8 Å (1,6-relationship)
Chelation Potential High (Forms 5-membered rings)Null (Geometry prevents chelation)
Electronic Effect Inductive (-I) & Ortho-effectInductive (-I) & Resonance
pKa (

)
~8.8 - 9.2 (Perturbed by H-bond)~9.2 - 9.5 (Typical benzylamine-like)
pKa (

)
~5.2~5.3
Mechanistic Insight: The Chelate Effect

In the 2-isomer, the


 lone pair is oriented toward the side chain. Upon protonation or metallation, this allows for intramolecular hydrogen bonding  or bidentate coordination . The 4-isomer's nitrogen faces away, isolating the two functional groups electronically and sterically.

IsomerComparison cluster_2 1-Pyridin-2-yl-ethylamine (2-Isomer) cluster_4 1-Pyridin-4-yl-ethylamine (4-Isomer) Struct2 Structure: Py-CH(CH3)-NH2 (Ortho Substitution) Prop2 Feature: N-N Distance ~3.0 Å Chelation Possible Struct2->Prop2 Struct4 Structure: Py-CH(CH3)-NH2 (Para Substitution) Prop4 Feature: N-N Distance ~5.8 Å No Chelation Struct4->Prop4

Figure 1: Structural comparison highlighting the geometric feasibility of chelation.

Part 2: Reactivity Profiles

Metal Coordination & Catalysis

This is the most significant differentiator.

  • 2-Isomer (Bidentate): Reacts with transition metals (Cu, Zn, Ru, Ir) to form stable complexes. The "pyridine-amine" motif is a standard directing group.

    • Application: Synthesis of "Baratta-type" Ru-catalysts for transfer hydrogenation. The ligand binds

      
      -N,N', creating a rigid chiral environment.
      
    • Stability:[1] High

      
       values due to the chelate effect.
      
  • 4-Isomer (Bridging): Acts as a divergent linker. It cannot bind a single metal center through both nitrogens.

    • Application: Construction of coordination polymers where the amine binds one metal node and the pyridine binds another, creating extended networks.

Asymmetric Synthesis (Reductive Amination)

The synthesis of the enantiopure amines reveals a stark reactivity contrast during Direct Asymmetric Reductive Amination (DARA) .

  • 2-Acetylpyridine Substrate:

    • Mechanism:[2][3] The pyridine nitrogen coordinates to the metal catalyst (e.g., Ru, Ir), directing the hydride transfer to the imine face. This "chelation control" typically results in higher enantiomeric excess (ee) and yield.

    • Data: Ru-catalyzed DARA often yields >95% ee for 2-isomers due to this pre-organization [1].

  • 4-Acetylpyridine Substrate:

    • Mechanism:[2][3][4] Lacks the directing group. The catalyst must rely solely on steric interactions between the ligand and the substrate.

    • Data: Often requires more specialized organocatalysts or higher catalyst loadings to achieve comparable stereoselectivity.

Kinetic Resolution (Biocatalysis)

Both isomers can be resolved using lipases (e.g., Candida antarctica Lipase B, CALB), but the Enantiomeric Ratio (E-value) differs.

  • Protocol: Acylation with ethyl acetate or methoxyacetate.

  • Performance: The 2-pyridyl group is sterically distinct from the 4-pyridyl group in the enzyme active site. While both resolve well, the 2-isomer often shows faster kinetics due to the electron-withdrawing nature of the ortho-nitrogen making the amine slightly less nucleophilic but the substrate more distinct from a phenyl ring.

Part 3: Experimental Protocols

Protocol A: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

This protocol yields enantiopure amine (R-isomer) from the racemate.

Reagents:

  • Racemic Amine (1 equiv)[5]

  • Acyl Donor: Isopropyl acetate (2-3 equiv)

  • Catalyst: CALB (immobilized, e.g., Novozym 435)

  • Racemization Catalyst: Shvo's catalyst (for DKR) or none (for standard KR).

  • Solvent: Toluene or MTBE.

Workflow:

DKR_Workflow Start Racemic Amine (1-Py-2-yl or 1-Py-4-yl) Step1 Enzymatic Acylation (CALB + Acyl Donor) Start->Step1 Branch Reaction Pathway Step1->Branch Fast (R)-Amine reacts fast Forms (R)-Amide Branch->Fast Preferred Slow (S)-Amine reacts slow Remains Unreacted Branch->Slow Disfavored Product Final Product: High ee% (R)-Amide Fast->Product Racemization In-situ Racemization (Ru-Catalyst / DKR only) Slow->Racemization If DKR Racemization->Step1 Recycle

Figure 2: Kinetic Resolution workflow. Note: For 2-isomer, reaction times may be shorter due to electronic activation.

Protocol B: Metal Complexation Test (Differentiation)

A simple benchtop test to distinguish the isomers.

  • Prepare Solution: Dissolve 0.1 mmol of amine in 1 mL ethanol.

  • Add Metal Salt: Add 0.05 mmol

    
     (0.5 equiv).
    
  • Observation:

    • 2-Isomer: Solution turns deep blue/purple immediately. Forms soluble

      
       chelate complex.
      
    • 4-Isomer: Likely forms a precipitate or a lighter blue suspension. Forms insoluble coordination polymer

      
      .
      

Part 4: Data Comparison

Parameter1-Pyridin-2-yl-ethylamine1-Pyridin-4-yl-ethylamineNotes
CAS (Racemic) 42088-91-55441-02-1Verify stereochemistry when ordering.
Boiling Point ~95°C (15 mmHg)~100°C (15 mmHg)4-isomer slightly higher due to intermolecular H-bonding networks.
pKa (Amine) ~8.8~9.32-isomer is less basic due to closer electron-withdrawing N.
Ligand Type Chelating (N,N')Bridging / MonodentateCritical for catalyst design.
Synthesis Yield 85-95% (Reductive Amination)80-90% (Reductive Amination)2-isomer favored in catalytic hydrogenation.

References

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]

  • Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines. Beilstein Journal of Organic Chemistry. [Link]

  • 2-Picolylamine (Structural Analog) Ligand Properties. Wikipedia / Sigma-Aldrich Data. [Link]

  • pKa Values of Amines and Pyridines. Master Organic Chemistry. [Link]

Sources

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